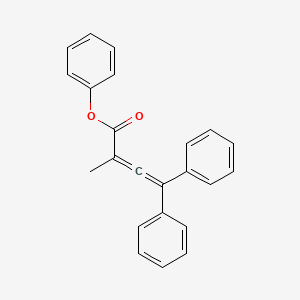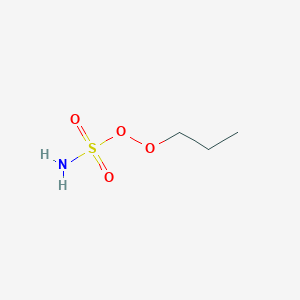
1-(Sulfamoylperoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sulfamoylperoxy)propane is an organic compound that belongs to the class of peroxides It is characterized by the presence of a sulfamoyl group attached to a peroxy linkage, which is further connected to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Sulfamoylperoxy)propane can be synthesized through the reaction of sulfamoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the formation of the peroxy linkage. The general reaction scheme is as follows: [ \text{R-SO}_2\text{Cl} + \text{H}_2\text{O}_2 + \text{Base} \rightarrow \text{R-SO}_2\text{O}_2\text{H} + \text{Base-HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of peroxides.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Sulfamoylperoxy)propane undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to substrates.
Reduction: Under specific conditions, it can be reduced to form sulfamoyl alcohols.
Substitution: The peroxy group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common reagents include transition metal catalysts and organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products:
Oxidation: Products include oxidized organic compounds and water.
Reduction: Products include sulfamoyl alcohols and hydrogen gas.
Substitution: Products vary based on the nucleophile used, resulting in substituted sulfamoyl derivatives.
Applications De Recherche Scientifique
1-(Sulfamoylperoxy)propane has diverse applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various functional groups.
Biology: Its potential as a disinfectant and antimicrobial agent is being explored.
Medicine: Research is ongoing to investigate its role in drug synthesis and as a potential therapeutic agent.
Industry: It is used in polymerization reactions and as a bleaching agent in the textile industry.
Mécanisme D'action
The mechanism of action of 1-(Sulfamoylperoxy)propane involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxy bond. These ROS can interact with various molecular targets, leading to oxidation reactions. The pathways involved include:
Oxidation of organic substrates: ROS generated from this compound can oxidize organic molecules, leading to the formation of new functional groups.
Antimicrobial activity: ROS can damage microbial cell walls and DNA, leading to cell death.
Comparaison Avec Des Composés Similaires
Hydrogen Peroxide (H2O2): A common peroxide used as an oxidizing agent and disinfectant.
Benzoyl Peroxide (C14H10O4): Used in acne treatment and polymerization reactions.
Peracetic Acid (C2H4O3): Used as a disinfectant and in organic synthesis.
Uniqueness: 1-(Sulfamoylperoxy)propane is unique due to the presence of the sulfamoyl group, which imparts distinct reactivity and stability compared to other peroxides. Its ability to participate in both oxidation and substitution reactions makes it versatile in various applications.
Propriétés
Numéro CAS |
93822-94-7 |
|---|---|
Formule moléculaire |
C3H9NO4S |
Poids moléculaire |
155.18 g/mol |
Nom IUPAC |
propoxy sulfamate |
InChI |
InChI=1S/C3H9NO4S/c1-2-3-7-8-9(4,5)6/h2-3H2,1H3,(H2,4,5,6) |
Clé InChI |
ZIRRKDQQQAZDCO-UHFFFAOYSA-N |
SMILES canonique |
CCCOOS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



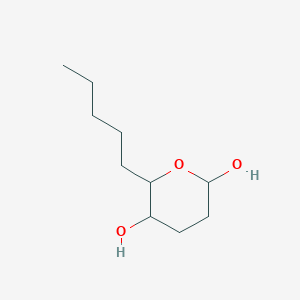

![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
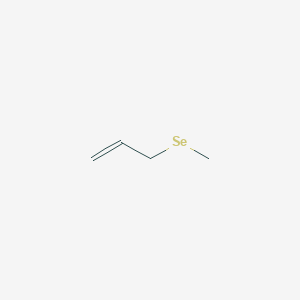
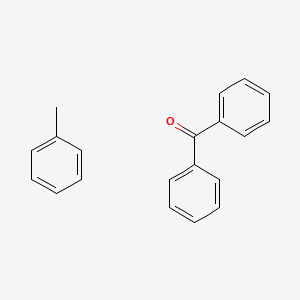
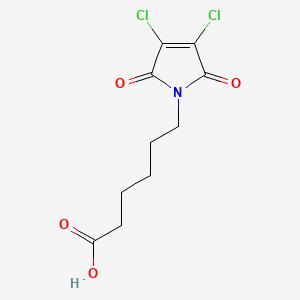
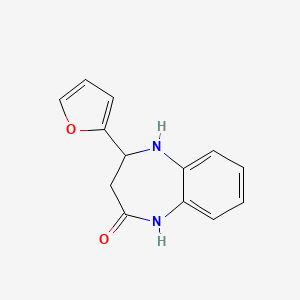
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

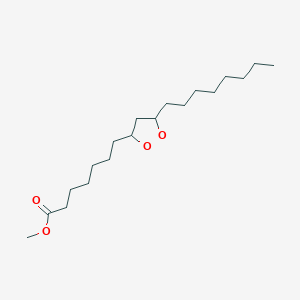
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
